molecular formula C19H17N3O2S B2493563 N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251603-82-3

N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B2493563
CAS No.: 1251603-82-3
M. Wt: 351.42
InChI Key: JSIOIRBDUYZEBH-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide is a heterocyclic compound that belongs to the thiazoloquinazoline family. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties . The unique structure of this compound, which includes a thiazole ring fused with a quinazoline ring, makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide typically involves the cyclization of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-bromoacetophenone in the presence of a base to form the quinazoline core. This intermediate is then reacted with 4-ethylphenyl isothiocyanate to introduce the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiazoloquinazoline derivatives: These include compounds with different substituents on the thiazole and quinazoline rings.

    Pyrazoloquinazoline derivatives: Similar structure but with a pyrazole ring instead of a thiazole ring.

    Triazoloquinazoline derivatives: Contain a triazole ring fused with the quinazoline core.

Uniqueness

N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of antibacterial, antifungal, and antioxidant properties makes it a versatile compound in various research fields .

Properties

IUPAC Name

N-(4-ethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-2-12-3-6-14(7-4-12)20-17(23)13-5-8-15-16(11-13)21-19-22(18(15)24)9-10-25-19/h3-8,11H,2,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIOIRBDUYZEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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